
Asoxime chloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asoxime chloride monohydrate is a chemical compound known for its role as an oxime reactivator. It is primarily used to counteract intoxication by nerve agents, such as sarin and soman, by reactivating acetylcholinesterase (AChE) that has been inhibited by these toxic substances . This compound is crucial in medical and military applications for treating organophosphate poisoning.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Asoxime chloride monohydrate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyridine derivatives with chlorinating agents to introduce the chloride groups. The oxime group is then introduced through a reaction with hydroxylamine. The final product is purified and crystallized to obtain the monohydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Chlorination: Introduction of chloride groups using agents like thionyl chloride.
Oximation: Reaction with hydroxylamine to form the oxime group.
Purification: Crystallization and drying to obtain the monohydrate form.
Analyse Des Réactions Chimiques
Types of Reactions: Asoxime chloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloride groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Various oxime derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with substituted nucleophiles.
Applications De Recherche Scientifique
Asoxime chloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase.
Medicine: Used in the treatment of organophosphate poisoning, providing a critical countermeasure against nerve agents.
Industry: Employed in the development of antidotes and protective measures against chemical warfare agents.
Mécanisme D'action
The primary mechanism of action of asoxime chloride monohydrate involves the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphate compounds. The oxime group in this compound binds to the phosphorylated serine residue in the active site of AChE, facilitating the removal of the phosphate group and restoring the enzyme’s activity . This reactivation process is crucial for reversing the toxic effects of nerve agents.
Comparaison Avec Des Composés Similaires
Asoxime chloride monohydrate is compared with other oxime reactivators such as:
Pralidoxime: Another oxime reactivator used for treating organophosphate poisoning, but with different pharmacokinetic properties.
Obidoxime: Known for its higher efficacy in certain cases of poisoning but with a different safety profile.
Methoxime: Similar in function but varies in its chemical structure and reactivity.
Uniqueness: this compound is unique due to its high efficacy in reactivating AChE inhibited by a broad range of nerve agents, making it a versatile and essential compound in both medical and military applications .
Propriétés
Numéro CAS |
82504-20-9 |
|---|---|
Formule moléculaire |
C14H18Cl2N4O4 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride;hydrate |
InChI |
InChI=1S/C14H14N4O3.2ClH.H2O/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;;/h1-9H,10-11H2,(H-,15,19);2*1H;1H2 |
Clé InChI |
GYEZCRHNOKYBFX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |
SMILES canonique |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


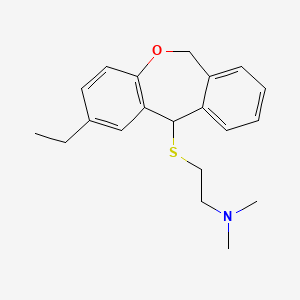


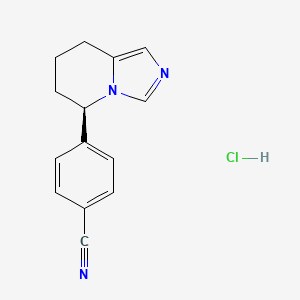


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)
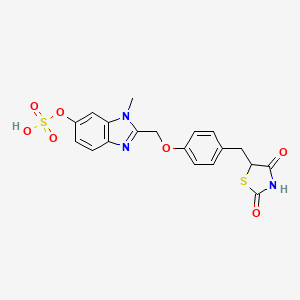
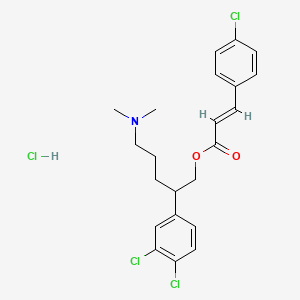
![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)

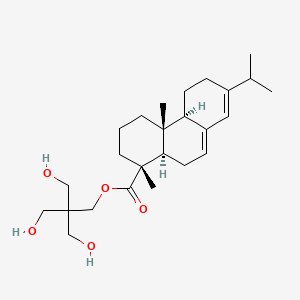
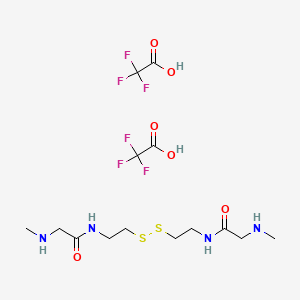
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
